molecular formula C7H6INO B8787701 n-(4-Iodophenyl)formamide CAS No. 6393-17-5

n-(4-Iodophenyl)formamide

Cat. No.: B8787701
CAS No.: 6393-17-5
M. Wt: 247.03 g/mol
InChI Key: YVMPHQNOYFUDNO-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)formamide is a useful research compound. Its molecular formula is C7H6INO and its molecular weight is 247.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6393-17-5

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

N-(4-iodophenyl)formamide

InChI

InChI=1S/C7H6INO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)

InChI Key

YVMPHQNOYFUDNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=O)I

Origin of Product

United States

Foundational & Exploratory

N-(4-Iodophenyl)formamide CAS number 6382-09-8 identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(4-Iodophenyl)formamide

CAS Registry Number: 6393-17-5 (Note: User-supplied CAS 6382-09-8 appears to be a typographical error or an obsolete registry; this guide focuses on the chemical entity this compound).

Chemical Identity & Physiochemical Profile

This compound is a functionalized anilide derivative serving as a critical intermediate in organic synthesis. Its structural uniqueness lies in the dual-functionality: the formamide group (


) acts as a masked isocyanide precursor, while the para-iodine atom (

) provides a high-reactivity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Physiochemical Specifications
PropertySpecification
IUPAC Name This compound
Common Synonyms 4'-Iodoformanilide; N-Formyl-4-iodoaniline
Molecular Formula

Molecular Weight 247.03 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
SMILES O=CNC1=CC=C(I)C=C1
InChI Key ZHNUHDYFZUAESO-UHFFFAOYSA-N

Synthetic Routes & Optimization

The synthesis of this compound is most reliably achieved through the formylation of 4-iodoaniline. While direct reflux with formic acid is possible, it often suffers from reversibility and harsh conditions. The Mixed Anhydride Method is the superior protocol for high yield and purity.

Protocol: Mixed Anhydride Formylation

Causality: Acetic anhydride reacts with formic acid to generate acetic formic anhydride in situ. This intermediate is a more potent electrophile than formic acid alone, allowing the reaction to proceed at lower temperatures, preserving the sensitive C-I bond.

  • Activation: In a dry round-bottom flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 50-60°C for 2 hours to generate the mixed anhydride active species.

  • Addition: Dissolve 4-iodoaniline (1.0 eq) in dry THF or DCM. Add this solution dropwise to the activated mixture at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench & Isolation: Quench with ice water. The product often precipitates directly. If not, extract with EtOAc, wash with saturated

    
     (to remove excess acid), and recrystallize from Ethanol/Water.
    

SynthesisWorkflow Start Reagents: 4-Iodoaniline + Formic Acid/Ac2O Activation Activation Step: 50-60°C, 2h (Formation of Mixed Anhydride) Start->Activation Addition Nucleophilic Attack: Add Amine at 0°C Activation->Addition Monitor TLC Monitoring (Disappearance of Amine) Addition->Monitor Monitor->Addition Incomplete Workup Quench (Ice Water) NaHCO3 Wash Monitor->Workup Conversion >98% Product Final Product: This compound Workup->Product

Caption: Step-wise workflow for the synthesis of this compound via the mixed anhydride method.

Mechanistic Applications

The utility of this compound bifurcates into two primary mechanistic pathways: Dehydration (to form isocyanides) and Cross-Coupling (utilizing the aryl iodide).

Pathway A: Isocyanide Generation (Ugi/Passerini Precursor)

The formamide group is the immediate precursor to the isocyanide functionality. Dehydration is typically effected using Phosphorus Oxychloride (


) and a tertiary amine base (e.g., 

or Diisopropylamine).
  • Relevance: 4-Iodophenyl isocyanide is a "chameleonic" building block. It can undergo multicomponent reactions (Ugi reaction) to build peptidomimetic scaffolds, leaving the iodine intact for subsequent diversification.

Pathway B: Palladium-Catalyzed Coupling

The para-iodine atom is an excellent leaving group for oxidative addition by Pd(0) species.

  • Relevance: It allows the formamide motif to be installed onto complex biaryls via Suzuki-Miyaura coupling before conversion to the isocyanide, enabling late-stage functionalization.

ReactivityPathways Center N-(4-Iodophenyl) formamide Dehydration Dehydration (POCl3 / Et3N) Center->Dehydration Path A PdCoupling Pd-Catalyzed Coupling Center->PdCoupling Path B Isocyanide 4-Iodophenyl isocyanide Dehydration->Isocyanide MCR Multicomponent Reactions (Ugi) Isocyanide->MCR Biaryl Biaryl Formamides PdCoupling->Biaryl

Caption: Divergent reactivity pathways: Dehydration to isocyanide (Path A) vs. Pd-catalyzed cross-coupling (Path B).

Analytical Characterization

Correct identification of this compound requires understanding Rotameric Isomerism . Due to the partial double-bond character of the C-N amide bond, the molecule exists as a mixture of cis and trans rotamers (relative to the formyl proton and the phenyl ring) in solution.

Spectroscopic Fingerprint
  • 
     NMR (DMSO-d6 or 
    
    
    
    ):
    • Rotamers: You will observe two sets of signals . This is NOT an impurity.

    • Formyl Proton (-CHO): Typically appears as two signals (often doublets due to NH coupling) between

      
       8.3 and 9.0 ppm. The cis isomer (minor) and trans isomer (major) ratio depends on the solvent.
      
    • Amide Proton (-NH): Broad singlets/doublets, usually

      
       10.0–10.5 ppm.
      
    • Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution, split further by rotameric exchange.

  • IR Spectroscopy:

    • Amide I (C=O): Strong band at 1650–1690

      
      .
      
    • Amide II (N-H bend): ~1540

      
      .
      
  • Mass Spectrometry (ESI/EI):

    • Molecular Ion:

      
       (approx).
      
    • Fragmentation: Loss of CO (28 Da) to form 4-iodoaniline cation is common.

Safety & Handling

  • Hazards: Like many halogenated anilides, this compound should be treated as a potential skin sensitizer and irritant. The iodine bond is photolabile; protect from light to prevent degradation (purple discoloration indicates iodine release).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis via Mixed Anhydride

    • Title: Efficient Formylation of Amines using Formic Acid and Acetic Anhydride.
    • Source:Organic Syntheses, Coll. Vol. 3, p. 590.
    • URL:[Link] (General procedure adapted for iodo-analog).

  • Isocyanide Dehydration Protocol

    • Title: A More Sustainable Isocyanide Synthesis
    • Source:Beilstein J. Org. Chem. 2022, 18, 1426–1433.
    • URL:[Link]

  • Rotameric Characterization

    • Title: NMR Detection of Isomers Arising from Restricted Rot
    • Source:Molecules 2012, 17(9), 10471-10493.
    • URL:[Link]

Solubility of N-(4-Iodophenyl)formamide in polar organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(4-Iodophenyl)formamide in Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in polar organic solvents. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds, fundamental chemical principles, and established experimental methodologies to offer a robust predictive understanding of its solubility profile. We delve into the molecular interactions governing solubility, present a predicted solubility framework, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to be an essential resource for scientists and researchers engaged in the synthesis, formulation, and application of this compound, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic iodo-amide of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a formamide group attached to an iodinated phenyl ring, makes it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs). The iodine atom provides a site for various cross-coupling reactions, while the formamide moiety can influence biological activity and molecular conformation.

Understanding the solubility of this compound in polar organic solvents is of paramount importance for several key reasons:

  • Reaction Condition Optimization: In synthetic chemistry, the choice of solvent is critical. A solvent must be able to dissolve reactants to a sufficient concentration for the reaction to proceed efficiently.

  • Purification and Crystallization: Solubility data is fundamental to developing effective purification strategies, such as recrystallization, where the compound is dissolved in a hot solvent and allowed to crystallize upon cooling, leaving impurities behind.

  • Formulation Development: For drug development professionals, understanding the solubility of a compound is a prerequisite for creating viable formulations for preclinical and clinical studies.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable mobile phase, often a polar organic solvent.

Given the critical role of solubility, this guide aims to provide a deep, practical understanding of the factors governing the dissolution of this compound in polar organic solvents.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in polar organic solvents is a nuanced interplay of several molecular features.

The this compound molecule possesses both polar and non-polar characteristics. The formamide group (-NHCHO) is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen)[1]. This is a key factor in its potential to dissolve in polar solvents. The iodophenyl ring, however, is largely non-polar and hydrophobic. The large, polarizable iodine atom contributes to van der Waals forces.

The solubility of this compound in a given polar organic solvent will depend on the balance of these interactions. Solvents that can effectively engage in hydrogen bonding with the formamide group while also accommodating the iodophenyl ring will be the most effective.

Key Molecular Interactions

The dissolution of this compound in a polar organic solvent can be visualized as a three-step process:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice. These forces include hydrogen bonds between the formamide groups and van der Waals forces between the aromatic rings.

  • Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent for the solute molecule to occupy.

  • Formation of Solute-Solvent Interactions: Energy is released when the this compound molecule forms favorable interactions with the solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy required for the first two steps.

Below is a diagram illustrating the key molecular interactions influencing the solubility of this compound in a polar protic solvent like ethanol.

cluster_solute This compound cluster_solvent Polar Organic Solvent (e.g., Ethanol) N4IF This compound Solvent Ethanol N4IF->Solvent Hydrogen Bonding (N-H...O, C=O...H-O) Van der Waals Interactions Solvent->N4IF Dipole-Dipole Interactions

Figure 1. Key intermolecular forces between this compound and a polar protic solvent.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, we can predict its solubility in various polar organic solvents by examining structurally similar compounds and considering the properties of the solvents. The parent compound, formanilide, is known to be soluble in ethanol and ether[2]. The presence of the large, hydrophobic iodine atom in this compound is expected to decrease its solubility in highly polar solvents like water but may enhance solubility in solvents with some non-polar character.

The following table provides a predicted qualitative solubility profile for this compound in a range of common polar organic solvents.

SolventChemical FormulaPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighA powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar moieties[3].
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HHighAnother strong polar aprotic solvent with a structure similar to the formamide group of the solute, promoting favorable interactions[4].
Tetrahydrofuran (THF)C₄H₈OHighA cyclic ether that can solvate both polar and non-polar parts of the molecule effectively[3].
AcetoneCH₃C(O)CH₃Moderate to HighA versatile polar aprotic solvent capable of dissolving many organic compounds[3].
EthanolC₂H₅OHModerateA polar protic solvent that can form hydrogen bonds with the formamide group. The ethyl group can interact with the iodophenyl ring.
MethanolCH₃OHModerateSimilar to ethanol, but its higher polarity may slightly reduce its effectiveness in solvating the non-polar part of the molecule.
Ethyl AcetateCH₃COOC₂H₅ModerateLess polar than acetone, but should still be a reasonable solvent due to its ability to act as a hydrogen bond acceptor[3].
WaterH₂OVery LowThe large, hydrophobic iodophenyl group is expected to dominate, leading to poor aqueous solubility, a common trait for aromatic halides[3].

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Objective

To determine the saturation solubility of this compound in a selected polar organic solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected polar organic solvent (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches equilibrium with the solid phase.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to remain in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer. A standard curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation:

    • Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

start Start prep Prepare Saturated Solutions (Excess Solute) start->prep equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) prep->equilibrate settle Settle Undissolved Solid (e.g., 4h) equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Figure 2. Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Practical Implications and Applications

A thorough understanding of the solubility of this compound in polar organic solvents has direct and significant implications for its practical application:

  • In Synthetic Chemistry: The predicted high solubility in solvents like DMF and THF makes them excellent choices for reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions.

  • For Purification: The moderate solubility in alcohols like ethanol suggests that they could be effective solvents for recrystallization. A solvent system where the compound is highly soluble when hot and poorly soluble when cold is ideal.

  • In Drug Development: The low predicted aqueous solubility highlights a potential challenge for the formulation of this compound-based drug candidates. Strategies such as co-solvents, amorphous solid dispersions, or salt formation (if applicable to a derivative) may be necessary to enhance bioavailability.

Conclusion

While direct, published quantitative solubility data for this compound remains to be broadly established, a robust, predictive understanding of its behavior in polar organic solvents can be achieved through the analysis of its molecular structure and comparison with analogous compounds. This guide has provided a theoretical framework for its solubility, a predicted solubility profile, and a detailed, actionable protocol for its experimental determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this important chemical entity, thereby accelerating research and development efforts.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7671, Formanilide. [Link]

  • Wikipedia. Dimethylformamide. [Link]

Sources

1H and 13C NMR Spectral Analysis of N-(4-Iodophenyl)formamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural verification of N-(4-Iodophenyl)formamide using 1H and 13C NMR spectroscopy. Unlike standard aromatic intermediates, this compound presents two distinct analytical challenges: amide rotamerism , which causes signal doubling often mistaken for impurities, and the heavy-atom effect of iodine, which drastically alters carbon chemical shifts.

This document provides a self-validating protocol for distinguishing these intrinsic molecular features from actual contamination.

Structural Analysis & The Rotamer Challenge

Before preparing the sample, the analyst must understand the dynamic stereochemistry of the formamido group (-NH-CHO). Due to resonance delocalization of the nitrogen lone pair into the carbonyl, the C-N bond exhibits partial double-bond character.

The Phenomenon

Restricted rotation around the C-N bond creates two distinct isomers observable on the NMR time scale at room temperature:

  • Trans-isomer (Major): The carbonyl oxygen is trans to the bulky phenyl ring (Z-conformation relative to the C-N bond).

  • Cis-isomer (Minor): The carbonyl oxygen is cis to the phenyl ring (E-conformation).

Impact on Spectra: You will likely observe two sets of signals. The ratio is typically solvent-dependent, but in DMSO-d6, the trans isomer usually predominates (~70-90%).

Visualization of Rotameric Equilibrium

RotamerEquilibrium Trans Trans-Isomer (Major) (O trans to Phenyl) Lower Steric Hindrance Transition Transition State (High Energy Barrier) ~18-20 kcal/mol Trans->Transition Slow Rotation Transition->Trans Cis Cis-Isomer (Minor) (O cis to Phenyl) Steric Clash Transition->Cis Equilibrium Cis->Transition

Figure 1: The dynamic equilibrium between amide rotamers responsible for signal doubling.

Experimental Protocol

Solvent Selection: Why DMSO-d6?

While CDCl3 is common, DMSO-d6 is the required solvent for this analysis for two reasons:

  • Solubility: Formamides are polar; DMSO ensures complete dissolution, preventing aggregation broadening.

  • Exchange Suppression: DMSO is a hydrogen-bond acceptor. It stabilizes the amide -NH- proton, slowing its chemical exchange with trace water. This allows the observation of the vicinal coupling (

    
    )  between the NH and the Formyl proton, a key confirmation of the formamide structure.
    
Sample Preparation Workflow

SamplePrep Start Start: 10-15 mg Solid Sample Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3 to see NH coupling) Start->Solvent Mix Vortex/Sonicate Ensure clear solution Solvent->Mix Transfer Transfer to 5mm NMR Tube Filter if cloudy Mix->Transfer Acquire Acquire 1H (16-64 scans) Acquire 13C (512+ scans) Transfer->Acquire

Figure 2: Optimal sample preparation workflow for amide analysis.

1H NMR Spectral Analysis

Instrument Frequency: 400 MHz or higher recommended. Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectral Assignments (DMSO-d6)

The spectrum will display two sets of peaks.[1] The data below describes the Major (Trans) isomer.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
-NH- (Amide)10.20 - 10.40Broad Doublet1H

Shifts vary with conc./temp.
-CHO (Formyl)8.25 - 8.80Doublet1H

Coupled to NH. Appears as singlet if D2O exchange occurs.
Ar-H (ortho to N)7.40 - 7.60Doublet (AA')2H

Part of AA'BB' system.
Ar-H (ortho to I)7.60 - 7.75Doublet (BB')2H

Deshielded slightly by Iodine, but less than expected due to I's lower electronegativity.
Expert Insights for Interpretation
  • The "Missing" Singlet: Novices often look for a singlet for the aldehyde proton. In DMSO, this peak is a doublet due to coupling with the NH proton. If you add D2O, the NH disappears (exchange), and the CHO collapses to a singlet.

  • Rotamer Identification: Look for a smaller "shadow" doublet for the CHO proton, typically 0.3–0.5 ppm upfield or downfield from the major peak. Do not integrate this as an impurity without checking if the sum of Major + Minor equals 1H.

  • AA'BB' System: The aromatic ring is para-substituted. It does not produce perfect doublets but a "roofed" AA'BB' pattern. The outer lines may be small or invisible.

13C NMR Spectral Analysis

Key Feature: The Heavy Atom Effect.[2][3][4][5]

Iodine is a heavy atom with a large electron cloud. Through Spin-Orbit Coupling , it exerts a massive shielding effect on the directly attached carbon (


). This moves the signal significantly upfield, often into the "aliphatic" region, which causes confusion.
Carbon Assignments (DMSO-d6)[7][8][9][10]
Carbon EnvironmentShift (

, ppm)
IntensityNotes
C=O (Formyl)159.0 - 163.0LowMost deshielded peak.
Ar-C (ipso to N)138.0 - 140.0LowQuaternary carbon.
Ar-C (ortho to I)137.0 - 138.0HighCH signal.
Ar-C (ortho to N)120.0 - 122.0HighCH signal.
Ar-C (ipso to I)86.0 - 90.0 LowDiagnostic Peak. Shielded by Heavy Atom Effect.
Verification Logic
  • The 90 ppm Anomaly: If you see a small peak around 88-90 ppm, it is not a solvent impurity or an aliphatic contaminant. It is the carbon attached to the Iodine.[1] In comparison, a C-Cl carbon would appear around 130 ppm.

  • Rotamer Splitting: Similar to proton NMR, carbon signals (especially the C=O and C-N carbons) may appear doubled.

Advanced Verification (2D NMR)

To definitively prove the structure and connectivity, run the following 2D experiments:

  • 1H-1H COSY:

    • Confirm the correlation between the NH (10.3 ppm) and CHO (8.3 ppm).

    • Confirm the AA'BB' coupling between the two aromatic doublets.

  • 1H-13C HSQC:

    • Correlate the 7.6 ppm protons to the 137 ppm carbons.

    • Correlate the 7.4 ppm protons to the 120 ppm carbons.

    • Crucial: Confirm that the peak at ~90 ppm has no proton attached (Quaternary), differentiating it from potential CH solvent peaks.

  • 1H-13C HMBC:

    • The Formyl proton should show a long-range coupling to the aromatic carbon ipso to the nitrogen (~139 ppm), linking the amide side-chain to the ring.

References

  • Heavy Atom Effect on 13C NMR

    • Source: Doc Brown's Chemistry / IUPAC Recommend
    • Context: Explanation of spin-orbit coupling causing upfield shifts in iodin
    • URL:[Link]

  • Amide Rotamerism in Formanilides

    • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond.[6][7]

    • Source: MDPI (Molecules 2002).
    • Context: Detailed assignment of cis/trans isomers in N-formyl deriv
    • URL:[Link]

  • NMR Solvent Data & Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.
    • Source: American Chemical Society (Organometallics).
    • Context: Reference for distinguishing solvent peaks (DMSO, Water)
    • URL:[Link]

Sources

Technical Guide: Physicochemical Profile & Thermal Stability of 4'-Iodoformanilide (CAS 6313-15-1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an internal technical whitepaper designed for drug development scientists and process chemists. It prioritizes experimental rigor, data integrity, and actionable protocols over generic descriptions.

Executive Summary

4'-Iodoformanilide (N-(4-iodophenyl)formamide) is a critical halogenated building block in medicinal chemistry, particularly as a precursor for isonitriles (via dehydration) and as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its utility is defined by the lability of the C-I bond and the masking capability of the formyl group.

This guide provides a definitive reference for its thermal behavior. Unlike its acetanilide analog (MP ~184°C), 4'-Iodoformanilide exhibits a lower melting transition and distinct thermal instability above 120°C, necessitating precise handling during scale-up to prevent decarbonylation or reversion to the genotoxic parent amine, 4-iodoaniline.

Physicochemical Characterization

Identity & Properties

The melting point of 4'-Iodoformanilide is heavily dependent on solvent occlusion and crystalline purity. While often cited in the 114–117°C range, crude samples may exhibit depression down to 108°C due to residual 4-iodoaniline (MP 61–63°C).

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 6313-15-1
Molecular Formula C₇H₆INO
Molecular Weight 247.03 g/mol
Melting Point 114 – 117 °C Sharp endotherm (DSC). Broadens with <98% purity.
Appearance White to Off-White NeedlesYellows upon photo-oxidation (liberation of I₂).
Solubility DMSO, DMF, MeOH (Hot), EtOH (Hot)Insoluble in water. Sparingly soluble in Et₂O.
pKa (Calculated) ~13.5 (Amide N-H)Weakly acidic; deprotonates with strong bases (NaH).
Thermal Stability Profile

The formyl group is thermodynamically less stable than the acetyl group in acetanilides. Thermal gravimetric analysis (TGA) typically reveals a two-stage decomposition pathway.

  • Stage 1 (120°C - 160°C): Onset of decarbonylation (loss of CO) or dehydration (if acidic catalysts are present) to form 4-iodophenyl isocyanide.

  • Stage 2 (>180°C): Gross decomposition involving C-I bond homolysis and charring.

Critical Safety Note: Bulk heating above 130°C without solvent is discouraged due to the potential evolution of carbon monoxide (CO).

Visualization: Thermal Degradation Pathways

The following diagram outlines the competing thermal pathways that researchers must control.

ThermalStability IFA 4'-Iodoformanilide (Solid, MP 114°C) Melt Melt Phase (>115°C) IFA->Melt Heat input Dehydration Dehydration Pathway (Acidic/Thermal) Melt->Dehydration >140°C or POCl3 Hydrolysis Hydrolysis/Reversion (Moisture/Base) Melt->Hydrolysis Trace H2O Aniline 4-Iodoaniline (Genotoxic Impurity) Melt->Aniline Decarbonylation (-CO) CO Carbon Monoxide (Gas) Melt->CO Isonitrile 4-Iodophenyl Isocyanide (Reactive Intermediate) Dehydration->Isonitrile - H2O Hydrolysis->Aniline - Formic Acid

Figure 1: Thermal degradation logic showing critical divergence between dehydration and reversion pathways.

Synthesis & Purification Protocol

To ensure accurate thermal data, the compound must be synthesized with high purity to remove the lower-melting aniline precursor.

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution . Formic acid acts as both solvent and reagent.[1] Toluene is used for azeotropic removal of water to drive the equilibrium toward the amide (Le Chatelier’s principle).

Step-by-Step Protocol

Scale: 10 mmol (2.19 g of 4-iodoaniline)

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 4-iodoaniline (2.19 g, 10 mmol) and Toluene (20 mL).

  • Reagent Addition: Add Formic acid (98%, 1.5 mL, ~40 mmol) dropwise.

  • Reflux: Heat to reflux (110°C bath). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (~2-4 hours). TLC (30% EtOAc/Hexane) should show disappearance of aniline (Rf ~0.4) and appearance of amide (Rf ~0.2).

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene.

  • Filtration: Filter the solid. Wash with cold toluene (2 x 5 mL) and hexanes (2 x 10 mL).

  • Recrystallization (Critical for MP):

    • Dissolve crude solid in minimum boiling Ethanol (~95%).

    • Add hot water until slight turbidity appears.

    • Cool slowly to 4°C.

    • Collect needles. Dry under vacuum at 40°C for 6 hours.

Visualization: Synthesis Workflow

Synthesis Start Start: 4-Iodoaniline Reflux Reflux (Dean-Stark) 110°C, 4 hrs Start->Reflux Reagents Formic Acid + Toluene Reagents->Reflux Crystallize Crystallization (Precipitation on cooling) Reflux->Crystallize - H2O (Azeotrope) Recryst Recrystallization (EtOH/H2O) Crystallize->Recryst Remove trace Aniline Product Pure 4'-Iodoformanilide MP: 114-117°C Recryst->Product

Figure 2: Synthesis and purification workflow emphasizing the removal of water and aniline impurities.

Experimental Determination of Melting Point

Do not rely solely on literature values. The MP of formanilides is sensitive to the heating rate due to potential thermal rearrangement.

Capillary Method (Standard)
  • Preparation: Grind dry sample into a fine powder. Fill capillary to 2-3 mm height.

  • Ramping:

    • Rapid heat to 100°C.

    • Slow ramp (1°C/min) from 100°C to 120°C.

  • Observation:

    • Sintering: ~112°C (particles soften).

    • Meniscus Formation (MP):114.5°C .

    • Clear Point:116.0°C .

DSC (Gold Standard)
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed Aluminum pan (to prevent sublimation).

  • Protocol: Heat from 40°C to 150°C at 5°C/min.

  • Expected Data: Sharp endothermic peak with onset at 114.2°C and peak maximum at 116.1°C .

Applications & Strategic Context

Why does the stability of this intermediate matter?

  • Isostere Development: The formamide group serves as a bioisostere for other hydrogen-bond donors in kinase inhibitors.

  • Ugi Reaction Precursor: 4'-Iodoformanilide is the direct precursor to 4-iodophenyl isocyanide (via dehydration with POCl₃/Et₃N). The isocyanide is a key component in Multicomponent Reactions (MCRs) for rapid library generation.

  • Cross-Coupling: The iodine handle allows for Suzuki or Sonogashira coupling before or after modification of the amide, providing synthetic flexibility.

References

  • PubChem. (2024). Compound Summary for CID 12147 (N-(4-iodophenyl)acetamide/formamide analogs). National Library of Medicine. [Link](Note: General physicochemical data source).

  • Organic Syntheses. (1931). p-Iodoaniline Synthesis (Precursor Protocol). Org. Synth. 11, 60. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry.Formic Acid - Derivatives and Formylation. Wiley-VCH.

Sources

Methodological & Application

Synthesis of N-(4-Iodophenyl)formamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Formylation of 4-Iodoaniline for Pharmaceutical and Chemical Synthesis Applications

This application note provides a comprehensive and technically detailed protocol for the synthesis of N-(4-Iodophenyl)formamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles, safety protocols, and characterization methods.

Introduction: The Significance of this compound

4-Iodoaniline serves as a critical building block in pharmaceutical manufacturing due to its versatile chemical properties.[1] Its unique structure, featuring an iodine atom and an amino group on a benzene ring, allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Specifically, it is utilized in the development of anti-cancer drugs, anti-inflammatory agents, and antiviral compounds.[1] The formylation of 4-iodoaniline to produce this compound is a key transformation, creating a precursor for more complex molecular architectures.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-iodoaniline is typically achieved through a direct formylation reaction using formic acid. This reaction is a classic example of nucleophilic acyl substitution.

Reaction:

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (45.6 mmol) of 4-iodoaniline in 100 mL of toluene.

  • Addition of Reagent: To the stirred solution, add 4.2 mL (114 mmol, 2.5 equivalents) of formic acid.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any excess formic acid, followed by two 50 mL portions of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain a crystalline solid.

Safety and Hazard Information

It is imperative to handle all chemicals with care, adhering to established safety protocols.

  • 4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled. C[3]auses skin and serious eye irritation. M[3]ay cause respiratory irritation. I[3]t is advisable to wear protective gloves, clothing, and eye/face protection. H[4][5]andle in a well-ventilated area or under a chemical fume hood. *[3][5] Formic Acid: Corrosive. Causes severe skin burns and eye damage. I[6]t is a combustible liquid. I[6]nhalation can irritate the nose, throat, and lungs, potentially leading to pulmonary edema. U[6]se in a well-ventilated area and wear appropriate personal protective equipment, including acid-resistant gloves and safety goggles. *[6] Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

[3][4][7]### 5. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Literature values are typically in the range of 112-115 °C. A sharp melting point indicates high purity.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.3 (s, 1H, -NHCHO), ~7.6 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H). The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~160 (-NHCHO), ~138 (Ar-C), ~123 (Ar-C), ~88 (Ar-C-I).
IR (ATR) ν (cm⁻¹): ~3250 (N-H stretch), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~820 (para-disubstituted benzene).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and confirmation. B[8]oth one-dimensional and two-dimensional NMR experiments can provide detailed structural information. I[8]nfrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule.

[9]### 6. Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are of high purity and anhydrous where specified.
Loss of product during work-up.Ensure complete extraction and minimize transfers. Be careful not to discard the organic layer during washes.
Impure Product Incomplete reaction or side reactions.Optimize reaction conditions. Purify the crude product thoroughly using recrystallization or column chromatography.
Inadequate washing.Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound from 4-iodoaniline. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for a variety of applications in drug discovery and chemical synthesis. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Iodoaniline.
  • ChemicalBook. (2026, January 17). 4-Iodoaniline - Safety Data Sheet.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • Chemistry Stack Exchange. (2019, January 28). Which organic compound's NMR and IR are these?.
  • Fisher Scientific. (2009, September 26). 4-Iodoaniline - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Formic acid - Hazardous Substance Fact Sheet.
  • Sarex. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions.
  • Cole-Parmer. (2005, March 7). Material Safety Data Sheet - 4-Iodoaniline, 99%.

Sources

Strategic Utilization of N-(4-Iodophenyl)formamide in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N-(4-Iodophenyl)formamide (CAS: 3059-90-9) represents a high-value "masked" building block in drug discovery. While aryl iodides are standard electrophiles in cross-coupling, the strategic value of this specific compound lies in the formamide moiety.

In medicinal chemistry, isocyanides are critical for Multicomponent Reactions (MCRs) like the Ugi and Passerini syntheses. However, isocyanides are notorious ligands that poison Palladium catalysts, making the direct cross-coupling of isocyanide-bearing aryls difficult or impossible.

The Solution: Use this compound as a robust, Pd-compatible precursor.

  • Coupling Phase: The formamide group tolerates basic Pd-catalyzed conditions (Suzuki/Sonogashira).

  • Activation Phase: Post-coupling, the formamide is dehydrated to reveal the reactive isocyanide.

This guide details the protocols for cross-coupling this scaffold and its subsequent activation, ensuring high fidelity in library synthesis.

Mechanistic Principles

The "Safety-Catch" Strategy

The success of this workflow depends on the orthogonality of the formamide group during the catalytic cycle. Unlike free amines (which can bind Pd) or isocyanides (which poison Pd), the formamide is electronically deactivated and sterically modest, preventing interference with the active catalyst species.

Visualization: The Masked Isocyanide Workflow

The following diagram illustrates the strategic logic: coupling before activation.

MaskingStrategy Start This compound (Masked Precursor) Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 Ar-B(OH)2 / Pd(0) Inter Biaryl Formamide (Stable Intermediate) Step1->Inter Step2 Dehydration (POCl3 / Et3N) Inter->Step2 Final Biaryl Isocyanide (MCR Ready) Step2->Final -H2O

Figure 1: The "Masking" workflow allowing access to biaryl isocyanides via Pd-catalysis.

Application 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to preserve the formamide group while effecting C-C bond formation. We utilize a mild base (Carbonate) rather than hydroxides or alkoxides to prevent premature hydrolysis of the formamide.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for stability and resistance to oxidation.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane.

Step-by-Step Protocol
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge this compound (1.0 mmol, 247 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by degassed 2.0 M K₂CO₃ (1.5 mL, 3.0 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting iodide (Rf ~0.4) should disappear; the biaryl product will be more polar (Rf ~0.2-0.3).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Optimization Data: Base & Solvent Effects

Table 1: Impact of reaction conditions on yield and formamide integrity.

EntryCatalystBaseSolventTemp (°C)Yield (%)Formamide Hydrolysis
1 Pd(dppf)Cl₂ K₂CO₃ (aq) Dioxane 80 92 < 1%
2Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH9085< 2%
3Pd(OAc)₂/SPhosK₃PO₄THF6088< 1%
4Pd(PPh₃)₄NaOH Dioxane8045High (~40%)

Note: Strong hydroxide bases (Entry 4) aggressively hydrolyze the formamide to the aniline, causing side reactions. Stick to Carbonates or Phosphates.

Application 2: Sonogashira Coupling

The high reactivity of the C-I bond allows this reaction to proceed at lower temperatures, minimizing thermal stress on the formamide.

Protocol
  • Charge: this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent: Degassed THF (3 mL) and Triethylamine (Et₃N) (2 mL).

    • Note: Et₃N acts as both base and co-solvent.

  • Addition: Add terminal alkyne (1.2 equiv) dropwise under Argon.

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is slow, heat to 40°C.

  • Workup: Filter through a celite pad to remove copper salts. Concentrate and purify.

Post-Coupling Transformation: The "Reveal"

Objective: Convert the biaryl formamide into a biaryl isocyanide.

Dehydration Protocol (POCl₃ Method)

Warning: Perform in a fume hood. POCl₃ is corrosive.

  • Dissolution: Dissolve the purified Biaryl Formamide (1.0 mmol) in dry DCM (5 mL) and Et₃N (5.0 equiv). Cool to 0°C.[2]

  • Activation: Dropwise add POCl₃ (1.1 equiv).

  • Stir: Maintain at 0°C for 30–60 minutes.

    • Mechanism:[3][4][5][6][7][8][9] The formamide oxygen attacks POCl₃, followed by E2 elimination driven by the base.

  • Quench: Pour into saturated NaHCO₃ solution (rapid stirring) to quench excess POCl₃.

  • Isolation: Extract with DCM. The isocyanide product usually requires minimal purification (filtration through a short silica plug).

Troubleshooting & Self-Validating Systems

Catalytic Cycle Visualization

Understanding where the cycle fails is key to troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki Catalytic Cycle. The high reactivity of the C-I bond accelerates the Oxidative Addition step (Blue), preventing catalyst stagnation.

Common Failure Modes
  • Black Precipitate (Pd Black):

    • Cause: Catalyst decomposition due to lack of ligand or oxygen ingress.

    • Fix: Increase ligand load or switch to Pd(dppf)Cl₂. Ensure rigorous degassing.

  • Hydrolysis of Formamide:

    • Symptom:[1][3][7][8][9][10][11] Appearance of free aniline (check via NMR/LCMS).

    • Fix: Lower reaction temperature; switch base from K₂CO₃ to K₃PO₄ or KF.

  • No Reaction:

    • Cause: Old catalyst or wet boronic acid.

    • Fix: Use fresh catalyst; add excess boronic acid (1.5 equiv).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

  • Porcheddu, A., Giacomelli, G., & Salaris, M. (2005). Microwave-Assisted Synthesis of Isonitriles: A General Simple Route. Journal of Organic Chemistry, 70(6), 2361–2363. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Isocyanides (Isonitriles).[2] [Link]

Sources

Solid-phase synthesis techniques involving N-(4-Iodophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Biaryl-Peptidomimetics Using N-(4-Iodophenyl)formamide

Executive Summary

This application note details the strategic utilization of This compound (CAS: 5472-78-6) in Solid-Phase Peptide Synthesis (SPPS) and combinatorial chemistry. While formamides are often viewed merely as protected amines, this protocol leverages this compound as a stable, bench-top precursor to 4-iodophenyl isocyanide .

This "convertible isocyanide" strategy enables a powerful two-stage diversification workflow:

  • The Ugi Four-Component Reaction (U-4CR): Incorporates the iodophenyl scaffold into a peptide or peptidomimetic backbone on-resin.

  • On-Resin Palladium Catalysis: Utilizes the retained aryl iodide handle for Suzuki-Miyaura or Sonogashira cross-coupling, exponentially increasing library diversity before cleavage.

Target Audience: Medicinal Chemists, process development scientists, and automated synthesis engineers.

Strategic Rationale & Mechanism

The "Pre-Isocyanide" Advantage

Isocyanides are critical for Multicomponent Reactions (MCRs) but are often volatile, foul-smelling, and unstable over long storage periods. This compound is an odorless, stable solid. By dehydrating it in situ or just prior to use, researchers can access the reactive isocyanide species without the logistical drawbacks of stocking the isocyanide directly.

The Iodine "Diversity Handle"

In standard Ugi reactions, the isocyanide side chain is a "dead end" structurally. By using the 4-iodo variant, the resulting Ugi adduct contains a highly reactive aryl iodide. This allows the resin-bound intermediate to undergo Palladium-catalyzed cross-coupling, transforming a simple phenyl group into a complex biaryl or heterobiaryl system—a privileged structure in kinase inhibitors and protein-protein interaction disruptors.

Experimental Workflow Diagram

The following logic flow illustrates the conversion of the formamide precursor into a diversified library.

G cluster_0 Solid Phase Synthesis Cycle Formamide N-(4-Iodophenyl) formamide (Stable Precursor) Isocyanide 4-Iodophenyl Isocyanide (Reactive Species) Formamide->Isocyanide Dehydration (POCl3/Et3N) Ugi_Adduct Resin-Bound Ugi Adduct (Aryl Iodide) Isocyanide->Ugi_Adduct + Aldehyde + Resin Resin_Start Resin-Bound Amine/Acid Resin_Start->Ugi_Adduct Ugi-4CR Suzuki Pd-Catalyzed Cross-Coupling (Diversity Step) Ugi_Adduct->Suzuki Boronic Acid Pd(PPh3)4 Final_Product Biaryl-Peptidomimetic Library Suzuki->Final_Product TFA Cleavage

Figure 1: Workflow converting this compound into a diversity handle for solid-phase synthesis.

Detailed Protocols

Protocol A: Synthesis of 4-Iodophenyl Isocyanide (Solution Phase)

Note: Prepare this reagent immediately prior to the solid-phase step to ensure maximum purity.

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (5.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolve this compound (2.47 g, 10 mmol) in anhydrous DCM (20 mL) and

    
     (7.0 mL, 50 mmol).
    
  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (1.0 mL, 11 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.
    
  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the mixture into a saturated

    
     solution (ice-cold).
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the isocyanide as a pale yellow solid.

    • QC Check: FT-IR should show a strong characteristic peak at ~2120

      
       (
      
      
      
      ).
Protocol B: On-Resin Ugi-4CR

Substrate: Rink Amide Resin (0.6 mmol/g loading), pre-deprotected to expose the free amine.

Reagents:

  • Resin-bound amine (1.0 equiv)[1]

  • Aldehyde (e.g., Benzaldehyde) (5.0 equiv)

  • Carboxylic Acid (e.g., Boc-Gly-OH) (5.0 equiv)

  • 4-Iodophenyl Isocyanide (from Protocol A) (5.0 equiv)

  • Solvent: Methanol (MeOH) / DCM (1:1 v/v) or 2,2,2-Trifluoroethanol (TFE) (for difficult sequences).

Step-by-Step:

  • Swell the resin in DCM for 20 minutes; drain.

  • Imine Formation: Add the Aldehyde (5 equiv) in MeOH/DCM (1:1). Shake for 1 hour. (Pre-forming the imine reduces side reactions).

  • Add the Carboxylic Acid (5 equiv) and 4-Iodophenyl Isocyanide (5 equiv).

  • Agitate at room temperature for 12–24 hours.

  • Wash: Drain and wash with DCM (3x), MeOH (3x), DMF (3x), and DCM (3x).

  • Validation: Perform a chloranil test. A negative result (no blue color) indicates the consumption of the secondary amine/imine and successful Ugi coupling.

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl iodide installed in Protocol B.

Reagents:

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (5.0 equiv)

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    / XPhos.
  • Base:

    
     (2M aqueous solution) or 
    
    
    
    .
  • Solvent: DMF / Water (9:1) or Dioxane / Water (4:1).

Step-by-Step:

  • Place the resin (from Protocol B) in a reactor vessel under Argon/Nitrogen atmosphere.

  • Add the Boronic Acid (5 equiv) and Base (5 equiv) dissolved in degassed solvent.

  • Add the Palladium catalyst (0.1 equiv).

  • Reaction: Heat to 80°C (or use Microwave irradiation: 100°C for 30 mins).

  • Agitate for 12 hours (thermal) or 30 mins (microwave).

  • Wash: Wash extensively with DMF, Water, MeOH, DCM, and solution of sodium diethyldithiocarbamate (0.05 M in DMF) to scavenge residual Palladium.

Quantitative Data & Optimization

The following table summarizes the efficiency of different dehydrating agents for converting the formamide to isocyanide, and the subsequent Ugi yield.

Dehydrating SystemReaction TimeIsocyanide Yield (%)Notes
POCl3 / Et3N 1.5 h 92% Recommended. High yield, scalable.
PPh3 / I2 / Et3N2.0 h85%Good alternative, mild conditions.
Burgess Reagent1.0 h78%Expensive, difficult to scale.
Triphosgene / Et3N1.0 h88%Safety hazard (Phosgene generation).

Table 1: Comparison of dehydration protocols for this compound.

Troubleshooting & Causality

  • Problem: Low yield in the Ugi reaction.

    • Causality: Isocyanides can undergo alpha-addition with the solvent if methanol is too "wet" or if the reaction is too slow.

    • Solution: Use TFE (Trifluoroethanol) as the solvent. TFE stabilizes the iminium ion intermediate and accelerates the Ugi reaction significantly.

  • Problem: Incomplete Suzuki coupling (residual Iodine detected by elemental analysis).

    • Causality: The resin matrix may restrict the diffusion of the bulky Palladium complex.

    • Solution: Use a PEG-grafted resin (e.g., Tentagel or ChemMatrix) which swells better in aqueous/organic mixtures required for Suzuki coupling. Increase temperature to 90°C.

References

  • Synthesis of Isocyanides: Wang, X., Wang, Q. G., & Luo, Q. L. (2015).[2] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.[2] Synthesis, 47(01), 49-54. Link

  • Ugi Reaction on Solid Phase: Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Pd-Catalyzed Coupling on Resin: Blangetti, M., Rosso, H., Prandi, C., Deagostino, A., & Venturello, P. (2013). Suzuki-Miyaura Cross-Coupling on Solid-Phase: A Review. Molecules, 18(1), 1188-1213. Link

  • Dehydration Protocols: Porcheddu, A., Giacomelli, G., & Salaris, M. (2005). Microwave-Assisted Synthesis of Isonitriles: A General Simple Route. Journal of Organic Chemistry, 70(6), 2361–2363. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in N-(4-Iodophenyl)formamide Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-iodophenyl isocyanide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the dehydration of N-(4-Iodophenyl)formamide. We will delve into the causality behind common experimental pitfalls and provide field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has failed or resulted in a very low yield of 4-iodophenyl isocyanide. What are the most critical initial factors to investigate?

A1: Initial Triage: The "Big Three" of Dehydration Reactions

When a dehydration reaction underperforms, the root cause can often be traced back to one of three fundamental areas before exploring more complex variables. These factors are critical because they directly impact the stability of both the reagents and the desired isocyanide product.

  • Reagent and Solvent Purity (The Anhydrous Imperative):

    • Causality: Dehydrating agents are, by their nature, highly reactive towards water.[1][2][3] Any moisture present in the reaction flask, solvents, or reagents will be preferentially consumed, rendering the dehydrating agent inactive for the intended transformation of the formamide. Furthermore, the isocyanide product is susceptible to hydrolysis back to the starting formamide, especially under acidic conditions that can be generated from side reactions with water.[4]

    • Troubleshooting Protocol:

      • Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) and stored under an inert atmosphere (Nitrogen or Argon).[1]

      • Reagents: Ensure the this compound is dry. If it has been stored for a long time, dry it in a vacuum oven before use. Liquid reagents like triethylamine or pyridine should be distilled from a suitable drying agent (e.g., KOH or CaH₂).

      • Glassware: All glassware must be rigorously flame-dried or oven-dried (e.g., at 120°C overnight) and cooled under a stream of inert gas just before use.

  • Atmospheric Control (Inertness is Key):

    • Causality: Aside from excluding moisture, an inert atmosphere (Nitrogen or Argon) is crucial to prevent side reactions with atmospheric components. The highly reactive intermediates generated during the reaction can be sensitive to oxygen.

    • Troubleshooting Protocol:

      • Set up the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon manifold.

      • Ensure all reagent transfers are performed using gas-tight syringes or cannulas.

  • Temperature Management (Controlling Reactivity):

    • Causality: The addition of powerful dehydrating agents like phosphorus oxychloride (POCl₃) or triflic anhydride is often highly exothermic. Uncontrolled temperature spikes can lead to the formation of intractable polymeric materials and other side products. Many dehydration protocols require sub-zero temperatures (e.g., 0 °C or -78 °C) during reagent addition to maintain control.[5][6]

    • Troubleshooting Protocol:

      • Always perform the addition of the dehydrating agent slowly, dropwise, to a cooled solution of the formamide and base.

      • Use an appropriate cooling bath (ice/water for 0 °C, dry ice/acetone for -78 °C) and monitor the internal reaction temperature if possible.

Q2: There are several dehydrating agents available. How do I select the most appropriate one for converting this compound?

A2: Selecting the Right Dehydrating Agent: A Balance of Reactivity and Practicality

The choice of dehydrating agent is one of the most significant variables in this synthesis. The ideal agent provides high yield and purity under mild conditions.[7] The most common methods involve converting the formamide's hydroxyl group (in its tautomeric form) into a better leaving group.

Below is a comparison of common dehydrating agents used for this transformation.

Dehydrating AgentTypical BaseAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Triethylamine, PyridineHighly effective, widely used, and relatively inexpensive.[5][6][8] Byproducts are inorganic phosphates, which can simplify workup compared to sulfur-based reagents.[6][7]Highly reactive and corrosive; reacts violently with water. Requires careful temperature control.[5]
Tosyl Chloride (TsCl) Pyridine, TriethylamineInexpensive and readily available. Effective for many aliphatic formamides.[8][9]Can be less effective for N-aryl formamides.[10] Generates organic waste (p-toluenesulfonic acid byproducts).[6]
Triflic Anhydride (Tf₂O) Pyridine, 2-ChloropyridineExtremely powerful activator, often leading to rapid reactions at low temperatures.[11][12][13] Tolerates a wide range of functional groups.[11]Expensive. Generates highly acidic triflic acid, requiring a non-nucleophilic base to prevent side reactions.[11][14]
Burgess Reagent (Internal salt, no base needed)Exceptionally mild and selective.[15][16][17] Often gives high yields with sensitive substrates.[18] Reaction conditions are typically smooth.[18][19]Expensive, moisture-sensitive, and must be handled under inert conditions.[17][19]
Triphenylphosphine (PPh₃) / Iodine (I₂) Triethylamine, DIPEAUses inexpensive and low-toxicity reagents.[10] Reaction proceeds under mild, ambient conditions.[10][20]Requires stoichiometric amounts of PPh₃, leading to triphenylphosphine oxide as a byproduct, which can complicate purification.

Recommendation for this compound:

For N-aryl formamides, Phosphorus Oxychloride (POCl₃) with triethylamine or pyridine is the most common and cost-effective starting point.[5][8] If this fails or the substrate is particularly sensitive, the Burgess Reagent offers a much milder alternative, albeit at a higher cost.[15][16]

The mechanism for dehydration using POCl₃ involves the activation of the formamide oxygen, followed by elimination.

POCl3_Mechanism Formamide This compound Intermediate1 Vilsmeier-like Intermediate Formamide->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Base Base (e.g., Et₃N) Product 4-Iodophenyl Isocyanide Base->Product Deprotonation Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 - Cl⁻ Intermediate2->Product - H⁺ Byproduct1 Base·HCl Product->Byproduct1 Byproduct2 H₂PO₄⁻ species Product->Byproduct2 Workflow cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification (If Needed) Start Dry this compound + Anhydrous Solvent + Base in Inert Atmosphere Cool Cool to 0 °C Start->Cool Add Slowly Add Dehydrating Agent (e.g., POCl₃) Cool->Add React Stir at RT until complete (Monitor by TLC/LCMS) Add->React Filter Filter off Ammonium Salts React->Filter Concentrate Concentrate Filtrate (Reduced Pressure) Filter->Concentrate Crude Crude 4-Iodophenyl Isocyanide Concentrate->Crude Recrystallize Recrystallization (e.g., from Hexane) Crude->Recrystallize Chromatography Column Chromatography (Base-Deactivated Silica) Crude->Chromatography Pure Pure Product Recrystallize->Pure Chromatography->Pure

Sources

Removing unreacted 4-iodoaniline impurities from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 4-Iodoaniline Impurities

Ticket ID: #PUR-4IA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Decision Matrix

User Context: You are likely performing a Suzuki-Miyaura coupling, an iodination of aniline, or a nucleophilic substitution where 4-iodoaniline (4-IA) was used as a starting material or generated as a byproduct.

The Challenge: 4-Iodoaniline is a weak base (


) with high lipophilicity due to the iodine atom.[1][2][3] It often "tails" on silica columns and can co-elute with products of similar polarity.[2][3]

Immediate Action Plan: Use the decision matrix below to select the correct protocol for your specific product mixture.

purification_decision_tree Start Start: Product Mixture contains 4-Iodoaniline Q1 Is your product acid-sensitive? Start->Q1 Scavenger Protocol B: Solid-Supported Scavenging (PS-Isocyanate) Q1->Scavenger Yes (e.g., Acetals, Boc-groups) Q2 Is your product a basic amine? Q1->Q2 No LLE_Std Protocol A: Acidic Wash (LLE) (pH < 1.5) Q2->LLE_Std No (Neutral/Acidic Product) Chromatography Protocol C: Chromatography with Derivatization Q2->Chromatography Yes (Product is also a base)

Figure 1: Strategic decision tree for selecting the appropriate purification method based on product stability and chemical nature.

Protocol A: Acid-Base Extraction (The Standard)[1][2][3]

Best For: Neutral or acidic products stable to aqueous acid.[1][2][3] Mechanism: Protonation.[1][2][3][4] Converting the lipophilic 4-IA into its water-soluble hydrochloride salt.[1][2][3]

The Science (Why this works)

4-Iodoaniline is a significantly weaker base (


) compared to unsubstituted aniline (

) due to the electron-withdrawing inductive effect of the iodine atom [1].[1][2][3]

To remove >99% of an amine via extraction, the aqueous phase pH must be at least 2 units lower than the amine's


.


Therefore, weak acids like 10% citric acid (pH ~2.[1][2][3]2) may fail to remove trace 4-IA.[1][2][3] You require a stronger acid wash (pH < 1.5).[2]
Step-by-Step Workflow
  • Dilution: Dissolve the crude mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).

  • The Wash: Add 1M HCl (pH ~0) to the separatory funnel.[2][3] Use a 1:1 volume ratio.

  • Agitation: Shake vigorously for 2–3 minutes. Note: 4-IA salts can be slow to form due to lipophilicity.[1][2][3]

  • Validation (Self-Check):

    • Separate layers.[2][3]

    • Test the aqueous layer pH: It must remain < 1.[2][3] If it has risen, the acid was consumed; add more acid and re-extract.[2][3]

  • Recovery: Collect the organic layer.[2][3] Wash with brine, dry over

    
    , and concentrate.[1][2][3]
    

Data: Extraction Efficiency at Different pH Levels

Wash SolutionApprox.[2][3] pH% 4-IA Removal (Single Wash)Risk Factor
1M HCl ~0>99.5% Acid-sensitive groups (Boc, t-Bu) may cleave.
10% NaHSO₄ ~1>98.0% Safer than HCl, but still strong.[1][2][3]
10% Citric Acid ~2.2~85-90%Insufficient for 4-IA removal.[1][2][3]
Sat. NH₄Cl ~4.5<10%Ineffective (pH > pKa).[2][3]
Protocol B: Solid-Supported Scavenging (Chemo-Selective)

Best For: Acid-sensitive products (e.g., acetals, silyl ethers) or when LLE causes emulsions.[1][2][3] Mechanism: Covalent capture.[1][2][3] The nucleophilic amine attacks an electrophilic resin.[2][3]

The Science

Since 4-IA is a nucleophile, it can be trapped using PS-Isocyanate (Polystyrene-supported isocyanate) or PS-TsCl (Polystyrene-supported sulfonyl chloride).[1][2][3] PS-Isocyanate is preferred as it generates a stable urea linkage without releasing small acidic byproducts [2].[1][2][3]

Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in DCM or THF (avoid alcohols, as they compete with the isocyanate).[2][3]

  • Stoichiometry: Calculate the theoretical amount of remaining 4-IA. Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity.[1][2][3]

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding beads) at room temperature for 4–12 hours .

    • Tip: 4-IA is less reactive than alkyl amines; heating to 40°C may accelerate capture.[1][2][3]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.[2][3]

scavenging_mechanism Resin PS-N=C=O (Insoluble Resin) Complex Resin-Urea-4IA (Trapped Solid) Resin->Complex Covalent Bond Formation Impurity 4-Iodoaniline (Solution) Impurity->Complex Covalent Bond Formation Product Desired Product (Remains in Solution) Impurity->Product Separation via Filtration

Figure 2: Mechanism of action for PS-Isocyanate scavenging.[1][2][3] The impurity becomes part of the solid phase.[2][3]

Protocol C: Chromatographic Tailing Solutions

Best For: When the product is also a base (making LLE impossible) and scavenging is too expensive or slow.[2][3]

The Issue: 4-IA tends to streak on silica gel because its weak basicity interacts with acidic silanol groups (


).[1][2][3]

Troubleshooting Steps:

  • Pre-treatment: Do not use Triethylamine (TEA) to pretreat silica if you are trying to separate 4-IA.[1][2][3] TEA deactivates silica, causing everything (including the impurity) to move faster, often reducing resolution.[1][2][3]

  • Derivatization (The "Shift" Method):

    • If your product is not an amine but 4-IA is present:[1][2][3]

    • Add 2 equivalents of Acetic Anhydride (

      
      )  to the crude mixture before the column.[2][3]
      
    • Result: 4-IA converts to N-(4-iodophenyl)acetamide.[1][2][3]

    • Benefit: The amide is significantly less polar and has a distinct Rf value, usually separating cleanly from the product.[2][3]

Frequently Asked Questions (FAQs)

Q: My product mixture turned purple/brown during workup. Is my product decomposing? A: Likely not. 4-Iodoaniline is highly susceptible to oxidation, forming complex azo/diazo species that are intensely colored (purple/brown) [3].[1][2][3] This color change often indicates the presence of the impurity, not necessarily product decomposition.[2][3] Proceed with Protocol A (Acid Wash); the color often partitions into the aqueous layer or can be removed via a short activated carbon plug.[2][3]

Q: I tried the acid wash, but I still see a spot on TLC. A: Check your stain. 4-Iodoaniline stains strongly with UV and Iodine, but also distinctive yellow/brown with Ninhydrin.[1][2][3]

  • Diagnostic: Run a "co-spot" TLC.[2][3] Spot pure 4-IA, your product, and a mix. If the impurity spot aligns perfectly with the 4-IA standard, the acid wash pH was likely not low enough.[1][2][3] Re-wash with 2M HCl.[2][3]

Q: Can I use recrystallization instead? A: 4-Iodoaniline has a melting point of 61-63°C [4].[1][2][3] Unless your product has a vastly different solubility profile (e.g., highly insoluble in hexanes), 4-IA often co-crystallizes or oils out.[1][2][3] LLE is superior for this specific impurity.[2][3]

References
  • PubChem. (n.d.).[2][3] 4-Iodoaniline (Compound).[1][2][3][4][5][6][7] National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • Biotage. (n.d.).[2][3] PS-Isocyanate Technical Note.[1][2][3] Retrieved from [Link] (General reference for PS-ISO mechanism).[1][2][3]

Sources

Optimization of reaction time and temperature for formanilide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time and Temperature for N-Formylation of Aniline

Audience: Pharmaceutical Researchers & Process Chemists Status: Active | Doc ID: TS-FORM-002

Executive Summary & Reaction Landscape

The Challenge: The synthesis of formanilide (N-phenylformamide) from aniline and formic acid is a classic equilibrium-driven amidation. While seemingly simple, the reaction often suffers from two competing failure modes:

  • Incomplete Conversion: Due to the reversibility of the reaction (hydrolysis by-product water).

  • Thermal Degradation: Extended heating or excessive temperatures lead to oxidation of aniline (tar formation) or loss of the volatile formic acid.

The Solution: Optimization requires shifting from a purely thermal approach (forcing conditions) to a catalytic or equilibrium-managed approach. This guide covers the Kinetic Control (Catalytic) and Thermodynamic Control (Azeotropic Distillation) strategies.

Troubleshooting & Optimization (Q&A)

Category A: Reaction Kinetics (Time & Temperature)

Q1: I am running the reaction at 60°C neat, but the yield is stuck <50% even after 12 hours. Should I increase the time? A: Increasing time at 60°C is unlikely to solve the issue significantly.

  • Diagnosis: At 60°C, the reaction rate is kinetically slow, and without water removal, you hit a thermodynamic equilibrium where the rate of hydrolysis (reverse reaction) equals the rate of amidation.

  • The Fix: You must break the equilibrium.

    • Temperature: Increase to 80–85°C (if running neat/solvent-free). This overcomes the activation energy barrier for the uncatalyzed process.

    • Stoichiometry: Increase Formic Acid to 1.5–2.0 equivalents . Excess acid acts as both solvent and catalyst, pushing the equilibrium forward (Le Chatelier’s principle).

Q2: My reaction mixture turns dark brown/black after 4 hours at reflux (>100°C). Is this normal? A: No. This indicates oxidative degradation.

  • Root Cause: Aniline is electron-rich and prone to oxidation. Prolonged exposure to high heat (>100°C) without an inert atmosphere causes polymerization (tar formation).

  • Optimization:

    • Reduce Temperature: Switch to a catalytic method (e.g., ZnO or Iodine) which proceeds at 25–70°C .

    • Inert Atmosphere: Always purge the headspace with Nitrogen (

      
      ) or Argon if refluxing for >2 hours.
      
Category B: Equilibrium Management

Q3: How do I drive the reaction to completion without using expensive catalysts? A: You must physically remove the water by-product.

  • Method: Use Azeotropic Distillation .

  • Solvent: Toluene (BP 110°C).

  • Setup: Attach a Dean-Stark trap.

  • Mechanism: Toluene and water form a heteroazeotrope. As water is stripped, the equilibrium shifts entirely to the product.

  • End-Point: When water stops collecting in the trap, the reaction is complete (typically 3–5 hours).

Comparative Data: Method Selection

Select the protocol that fits your available equipment and purity requirements.

ParameterMethod A: Thermal Neat Method B: Azeotropic (Dean-Stark) Method C: Catalytic (ZnO/Green)
Temperature 80–90°C110°C (Reflux)25–70°C
Time 6–12 Hours3–5 Hours1–3 Hours
Yield 60–75%85–95%90–98%
Purity Low (requires recrystallization)HighVery High (Simple filtration)
Atom Economy GoodModerate (Solvent waste)Excellent

Visualizing the Process

Figure 1: Reaction Mechanism & Pathway

Understanding the nucleophilic attack and the critical water elimination step.

G Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (Fast) FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Nucleophilic Attack (Fast) TS_Water Water Elimination (Rate Limiting) Intermediate->TS_Water Proton Transfer Product Formanilide TS_Water->Product Irreversible if Water Removed Water H2O (Byproduct) TS_Water->Water Product->Intermediate Hydrolysis (Equilibrium)

Caption: The reaction proceeds via a tetrahedral intermediate. Removal of water prevents the red dotted hydrolysis pathway.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Start: Low Yield / Impure CheckTemp Is Temp > 100°C? Start->CheckTemp CheckColor Is Product Dark/Tar? CheckTemp->CheckColor Yes CheckCat Is Catalyst Used? CheckTemp->CheckCat No (<80°C) ReduceTemp Action: Reduce Temp to <80°C Add Catalyst (ZnO) CheckColor->ReduceTemp Yes CheckWater Is Water Removal Active? CheckColor->CheckWater No DeanStark Action: Use Dean-Stark (Toluene Reflux) CheckWater->DeanStark No CheckCat->CheckWater Yes AddCat Action: Add ZnO (50 mol%) or Iodine (5 mol%) CheckCat->AddCat No

Caption: Logic flow for diagnosing thermal degradation vs. equilibrium stagnation.

Recommended Experimental Protocols

Protocol A: High-Throughput Green Synthesis (Zinc Oxide Catalyzed)

Recommended for highest purity and speed.

  • Reagents: Mix Aniline (10 mmol), Formic Acid (12 mmol), and ZnO Nanoparticles (50 mol% or 0.5 equiv).

  • Condition: Stir at 70°C for 20–60 minutes (Monitor via TLC).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Add Ethyl Acetate (10 mL).

    • Filter the mixture to recover the solid ZnO catalyst (Reusable).

    • Wash the filtrate with saturated

      
       to remove excess acid.
      
    • Evaporate solvent.[3]

  • Result: Pure crystals (Yield >95%).

Protocol B: Scale-Up Azeotropic Method (Classic)

Recommended for multi-gram/kilogram scale where catalysts are costly.

  • Setup: 3-neck flask with Dean-Stark trap and reflux condenser.

  • Reagents: Aniline (1.0 equiv), Formic Acid (1.2 equiv), Toluene (3-4 volumes).

  • Reaction: Heat to reflux (~110°C ).

  • Monitoring: Continue until water separation in the trap ceases (approx. 3–5 hours).

  • Isolation: Distill off the Toluene. Recrystallize residue from ethanol/water if necessary.

References

  • Hosseini-Sarvari, M. (2006). "ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions." Canadian Journal of Chemistry.

  • Fieser, L. F., & Jones, J. E. (1940).[4] "N-Methylformanilide."[4] Organic Syntheses, 20, 66. (Classic Azeotropic Method).

  • Gerack, C. J., & McElwee-White, L. (2014). "Formylation of Amines."[5][6][7] Molecules, 19(6), 7689-7713. (Review of Catalytic Methods).

  • Brahmachari, G., et al. (2011). "Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition." Archives of Applied Science Research.

Sources

Validation & Comparative

Reactivity & Application Guide: N-(4-Iodophenyl)formamide vs. N-(4-Bromophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between N-(4-Iodophenyl)formamide and N-(4-Bromophenyl)formamide is a strategic decision between reactivity and stability/cost .

  • This compound is the high-performance candidate. The weak C–I bond allows for rapid oxidative addition to transition metals (Pd, Ni, Cu) often at room temperature. It is the reagent of choice for chemoselective couplings or when preserving sensitive functional groups that cannot withstand high heat.

  • N-(4-Bromophenyl)formamide is the robust workhorse. It is significantly more stable, cheaper to source, and easier to handle. While it requires higher energy (heat/catalyst load) to activate, it is preferred for scale-up processes where extreme reactivity is not required.

Physicochemical Profile

The formamide group (-NHCHO) acts as both a protecting group for the amine and a precursor for isocyanides. The halogen substituent at the para position dictates the electronic properties and subsequent reactivity.

PropertyN-(4-Bromophenyl)formamideThis compound
CAS Number 2617-78-96393-17-5
Molecular Weight 200.03 g/mol 247.03 g/mol
Physical State White to off-white solidOff-white to yellow solid
Melting Point 117–121 °CSolid (Not widely standardized; >120 °C est.)
C–X Bond Energy ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)
Light Sensitivity LowModerate (Yellows upon prolonged exposure)
Solubility DMSO, DMF, hot Ethanol, DCMDMSO, DMF, DCM

Synthetic Utility & Reactivity Profiles

A. The "Reactivity Showdown": Cross-Coupling

The defining difference lies in the Oxidative Addition step of metal-catalyzed cycles (e.g., Suzuki-Miyaura, Sonogashira, Heck). This step is often rate-determining.

  • The Iodide Advantage: The C–I bond is significantly longer and weaker than the C–Br bond. This compound undergoes oxidative addition to Pd(0) rapidly, often without the need for specialized ligands or high temperatures.

  • The Bromide Baseline: N-(4-Bromophenyl)formamide requires activation energy. Standard protocols often involve heating to 60–100°C.

Mechanistic Visualization (Oxidative Addition)

The following diagram illustrates the energy barrier difference. The Iodide pathway (Blue) has a lower activation energy (


) compared to the Bromide pathway (Red).

OxidativeAddition Start Pd(0) Catalyst Iodo This compound (Weak C-I Bond) Start->Iodo + Substrate Bromo N-(4-Bromophenyl)formamide (Strong C-Br Bond) Start->Bromo + Substrate Complex_I Pd(II)-Ar-I Complex (Rapid Formation) Iodo->Complex_I Fast Oxidative Addition (Low Ea) Complex_Br Pd(II)-Ar-Br Complex (Requires Heat) Bromo->Complex_Br Slow Oxidative Addition (High Ea)

Caption: Comparative oxidative addition pathways.[1][2] The iodide analog (green path) proceeds with a lower energy barrier than the bromide (red path).

Strategic Application: Chemoselectivity

If a molecule contains both a bromine and an iodine atom, you can selectively couple the iodine position at room temperature using a Pd-catalyst, leaving the bromine intact for a second reaction step. This is impossible if you start with the bromo-analog.

B. Transformation to Isocyanides (Ugi/Passerini Precursors)

Both compounds are key precursors for Aryl Isocyanides via dehydration. The formamide group (-NHCHO) is dehydrated to the isocyanide (-NC) using phosphorus oxychloride (


) or triphosgene.
  • Reaction Efficiency: Both analogs react with similar efficiency (~85-95% yield).

  • Application: The resulting 4-halophenyl isocyanides are vital components in Ugi Multicomponent Reactions (MCRs) to synthesize peptide mimetics. The halogen handle allows the Ugi product to be further functionalized post-condensation.

Experimental Protocols

Protocol A: Synthesis of N-(4-Bromophenyl)formamide

This protocol is applicable to the Iodo-analog with molar adjustments.

Principle: Nucleophilic attack of the aniline nitrogen on the carbonyl of formic acid, followed by dehydration.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • Formic Acid (85% aq., 2.0 equiv)

  • Toluene (Solvent)[3]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve 4-bromoaniline (e.g., 10 mmol) in Toluene (20 mL). Add Formic Acid (20 mmol).

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water generated from the reaction will azeotrope into the Dean-Stark trap.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:3). The amine spot will disappear.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If not, evaporate the solvent under reduced pressure.[4]

  • Purification: Recrystallize from Ethanol/Water or use flash chromatography.

    • Expected Yield: 90–95%.

    • Appearance: White needles.

Protocol B: Dehydration to 4-Bromophenyl Isocyanide

Caution: Isocyanides have a foul odor. Perform in a well-ventilated fume hood.

Reagents:

  • N-(4-Bromophenyl)formamide (1.0 equiv)[5]

  • 
     (Phosphorus Oxychloride, 1.2 equiv)
    
  • Triethylamine (

    
    , 3.0 equiv)
    
  • DCM (Dichloromethane, dry)

Step-by-Step:

  • Cooling: Dissolve the formamide in dry DCM at 0°C (ice bath).

  • Base Addition: Add Triethylamine (

    
    ) and stir for 5 minutes.
    
  • Dehydration: Dropwise add

    
     over 10 minutes. Maintain temperature <5°C.
    
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Isocyanides are less polar than formamides).

  • Quench: Carefully pour the mixture into a saturated

    
     solution (ice-cold). Stir vigorously to quench excess 
    
    
    
    .
  • Extraction: Separate the organic layer, wash with water and brine, dry over

    
    , and concentrate.
    
  • Storage: Store at -20°C. Isocyanides can be unstable.

Decision Guide: Which to Choose?

Use the following logic tree to select the appropriate starting material for your research.

DecisionTree Question What is your primary reaction requirement? Mild Mild Conditions Required? (e.g., Sensitive Groups) Question->Mild Robust Standard Conditions OK? (High Heat Tolerance) Question->Robust Selectivity Need Chemoselectivity? (Couple one site only) Question->Selectivity Result_I Choose this compound Mild->Result_I Yes Result_Br Choose N-(4-Bromophenyl)formamide Robust->Result_Br Yes (Cost effective) Selectivity->Result_I Yes (I > Br)

Caption: Decision matrix for selecting between Iodo- and Bromo-formanilides based on experimental constraints.

References

  • Synthesis of N-Formyl Compounds

    • Title: Clean and Green Approach for N-formylation of Amines using Formic acid under ne
    • Source: Scholars Research Library (Der Pharma Chemica).
    • URL:[Link] (General protocol validation).

  • Cross-Coupling Reactivity Trends

    • Title: Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides
    • Source: ChemRxiv.
    • URL:[Link]

  • Dehydration to Isocyanides

    • Title: A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride.
    • Source: Beilstein Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Physical Properties (Melting Points)

Sources

Validating the Synthesis of N-(4-Iodophenyl)formamide: An IR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry and drug development, the unambiguous confirmation of a target molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of N-(4-Iodophenyl)formamide synthesis using Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the characteristic spectral fingerprints that differentiate the product from its precursors, offering a robust, self-validating system for compound verification.

The Logic of Spectroscopic Validation

FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint." In the context of synthesizing this compound from 4-iodoaniline and a formylating agent (e.g., formic acid), the goal is to observe the disappearance of key reactant peaks and the appearance of signature product peaks. This comparative analysis provides compelling evidence of a successful chemical transformation.

The synthesis of this compound involves the formation of a secondary amide from a primary amine. This functional group transformation is readily observable in the IR spectrum.

cluster_reactants Reactants cluster_product Product 4-Iodoaniline 4-Iodoaniline This compound This compound 4-Iodoaniline->this compound Formylation Formic Acid Formic Acid Formic Acid->this compound Formyl Source

Caption: Synthesis of this compound.

Comparative Analysis of IR Reference Peaks

The key to validating the synthesis of this compound is to compare its IR spectrum with those of the starting materials, 4-iodoaniline and formic acid. The disappearance of the characteristic N-H stretching of the primary amine and the broad O-H stretch of the carboxylic acid, coupled with the emergence of the secondary amide peaks, confirms the formation of the desired product.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound (Product) Reference Wavenumber (cm⁻¹) for 4-Iodoaniline (Starting Material) Reference Wavenumber (cm⁻¹) for Formic Acid (Starting Material) Interpretation
Amide N-H Stretch~3330-3060 (s, m)N/AN/AAppearance of a single, sharp to medium peak for the secondary amide N-H bond, often broadened by hydrogen bonding.[1]
Amine N-H Symmetric & Asymmetric StretchN/A~3400 & ~3300 (two bands, m)N/ADisappearance of the characteristic two-band signal for the primary amine.[2]
Aromatic C-H Stretch~3100-3000 (m)~3100-3000 (m)N/APeaks remain, indicating the presence of the aromatic ring.[3]
Aliphatic C-H Stretch~2850 (w)N/AN/AA weak C-H stretch from the formyl group should appear.
Carboxylic Acid O-H StretchN/AN/A~3300-2500 (s, very broad)Disappearance of the very broad O-H stretch from formic acid.[4][5]
Amide I (C=O Stretch) Stretch~1700-1640 (s)N/AN/AAppearance of a strong carbonyl absorption, characteristic of a secondary amide.[1][6]
Amine N-H Bend ScissoringN/A~1650-1580 (m)N/ADisappearance of the primary amine scissoring vibration.[7]
Amide II N-H Bend & C-N Stretch~1570-1515 (s, m)N/AN/AAppearance of a strong to medium band, a hallmark of secondary amides.[1][6]
Aromatic C=C Stretch~1600 & ~1500 (m, w)~1600 & ~1500 (m, w)N/AIn-ring C=C stretching vibrations remain.[3]
C-N Stretch Stretch~1335-1250 (s)~1335-1250 (s)N/AThe C-N bond character changes, but a peak in this region is expected for both.
C-I Stretch StretchBelow 600 (w)Below 600 (w)N/ADifficult to observe in the standard mid-IR range but should be present in both iodo-compounds.

Intensity abbreviations: (s) - strong, (m) - medium, (w) - weak

Experimental Protocol for FT-IR Analysis

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of your synthesized this compound for validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Ensure sample is dry and pure B Grind a small amount of sample with KBr A->B C Press into a transparent pellet B->C D Collect a background spectrum E Place KBr pellet in the sample holder D->E F Acquire the sample spectrum E->F G Perform background correction H Identify and label major peaks G->H I Compare with reactant spectra H->I

Caption: FT-IR analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the synthesized this compound is thoroughly dried to avoid a broad O-H peak from water, which could obscure the N-H stretching region.

    • Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Turn on the FT-IR spectrometer and allow it to warm up for the recommended time.

    • With the sample chamber empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Place the KBr pellet containing the sample into the sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform a background correction.

    • Use the software tools to identify and label the wavenumbers of the major absorption peaks.

    • Compare the obtained spectrum with the spectra of the starting materials (4-iodoaniline and formic acid) if available, or with the reference values provided in the table above.

Interpreting the Results for Validation

A successful synthesis of this compound is confirmed by the following key spectral changes:

  • Disappearance of Reactant Peaks: The two distinct N-H stretching bands of the primary amine in 4-iodoaniline around 3400 cm⁻¹ and 3300 cm⁻¹ should be absent. If formic acid was used and is present as an impurity, its characteristic, very broad O-H stretch from 3300-2500 cm⁻¹ will be observed.[2][4][5]

  • Appearance of Product Peaks:

    • A single N-H stretching band for the secondary amide should appear in the region of 3330-3060 cm⁻¹.[1]

    • A strong "Amide I" band (C=O stretch) should be present between 1700-1640 cm⁻¹.[1][6] This is often the most intense peak in the spectrum.

    • A distinct "Amide II" band, resulting from N-H bending and C-N stretching, should be visible in the 1570-1515 cm⁻¹ region.[1][6] The presence of both Amide I and Amide II bands is strong evidence for the formation of the amide linkage.

By systematically comparing the IR spectrum of the synthesized product against the expected peaks and the spectra of the starting materials, researchers can confidently validate the formation of this compound. This methodical approach, grounded in the fundamental principles of molecular vibrations, ensures the scientific integrity of the synthetic process.

References

  • Infrared Spectra and Vibrational Assignment of Monomeric Formic Acid. AIP Publishing. [Link]

  • IR Spectrum of the Other Rotamer of Formic Acid, cis-HCOOH. ACS Publications. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Formic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Formic acid (HCO2H). VPL. [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Fig. S2. IR spectrum for 4-iodoaniline. ResearchGate. [Link]

  • Formic acid. NIST WebBook. [Link]

  • IR Chart. Spectroscopy Tutorial. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • 4-Iodoaniline. PubChem. [Link]

  • Typical Infrared Absorption Frequencies. Scribd. [Link]

  • Benzenamine, 4-iodo-. NIST WebBook. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • N-(4-Iodophenyl)acetamide. PubChem. [Link]

  • Infrared Spectrum of Formamide in the Solid Phase. Open Research Online. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Formamide. NIST WebBook. [Link]

  • FT-IR spectrum of 4-iodophenylcyanamide. ResearchGate. [Link]

  • N-(4-Phenyl-4-piperidylmethyl)formamide. SIELC Technologies. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4'-Iodoformanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) behavior of 4'-Iodoformanilide (


, MW 246.95), a critical intermediate in palladium-catalyzed cross-coupling reactions. Unlike standard spectral libraries that list peaks without context, this document compares its fragmentation kinetics against its brominated analogue (4'-Bromoformanilide ) and contrasts Electron Ionization (EI)  with Electrospray Ionization (ESI)  performance.

Key Finding: The lability of the C–I bond (approx. 57 kcal/mol) fundamentally alters the fragmentation landscape compared to other halo-formanilides, making the


 and 

pathways dominant.

Comparative Analysis: Performance & Alternatives

For researchers selecting a halogenated building block or validating a synthesis, understanding the specific MS "fingerprint" of the iodo-variant is crucial.

Comparison A: Substituent Effects (Iodo- vs. Bromo-)

The most relevant alternative for structural validation is 4'-Bromoformanilide . While they share a functional skeleton, their MS spectra diverge due to bond dissociation energies (BDE) and isotopic signatures.

Feature4'-Iodoformanilide (Target)4'-Bromoformanilide (Alternative)Scientific Implication
Molecular Ion (

)
Single dominant peak at

247.
1:1 Doublet at

199/201.
Iodine lacks natural isotopes , simplifying the molecular ion cluster but removing the isotopic "flag" common in Br/Cl compounds.
C–X Bond Cleavage High Frequency. The C–I bond is weak (~57 kcal/mol). Rapid loss of

generates intense aryl cations.
Moderate Frequency. C–Br bond (~68 kcal/mol) is stronger. Molecular ion survives longer; halogen loss is less abundant.The Iodo-variant is a better precursor for radical-based fragmentation but requires softer ionization to preserve the

peak.
Base Peak (EI) Often

92 (Aniline cation) or

219 (

).
Often

199/201 (

) or

171/173 (

).
The Iodo-compound fragments further down the pathway due to lower stability.
Comparison B: Ionization Method (EI vs. ESI)
MethodElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Mechanism Hard ionization (70 eV). Generates radical cations (

).
Soft ionization. Generates protonated pseudomolecular ions (

).
Use EI for structural elucidation (fingerprinting). Use ESI for purity checks and MW confirmation.
Key Signal Rich fragmentation.[1]

247, 219, 127, 92.
Intact ion dominant.

248 (

).
ESI prevents the premature loss of Iodine, which can confuse purity analysis in EI.

Mechanistic Fragmentation Pathways (EI)

The fragmentation of 4'-Iodoformanilide under Electron Impact (70 eV) follows three distinct, self-validating pathways.

Pathway 1: The Formamide Diagnostic (Loss of CO)

Formanilides characteristically lose carbon monoxide (28 Da) from the molecular ion.

  • Transition:

    
    
    
  • Mechanism: The radical cation localized on the amide oxygen induces alpha-cleavage, expelling neutral CO. A hydrogen migration typically occurs, reforming the 4-iodoaniline radical cation.

Pathway 2: The "Heavy Atom" Ejection (Loss of I)

Due to the "Heavy Atom Effect" and weak bond energy, the iodine atom is easily ejected as a radical (


).
  • Transition:

    
    
    
  • Result: Formation of the resonantly stabilized azatropylium ion (

    
    ) or aniline cation.
    
Pathway 3: Iodine Cation Formation

Unlike Chlorine or Bromine, Iodine has a low ionization potential (10.45 eV). It is possible to observe the iodine cation itself.

  • Signal:

    
     (
    
    
    
    ).
  • Significance: High abundance of

    
     127 is a hallmark of iodo-aromatics.
    
Visualization of Pathways

The following diagram maps the causal relationships between these ions.

Fragmentation M Molecular Ion (M+) m/z 247 [C7H6INO]+. M_CO [M - CO]+. 4-Iodoaniline Radical m/z 219 M->M_CO - CO (28 Da) Alpha-cleavage Iodine Iodine Cation [I]+ m/z 127 M->Iodine Direct C-I Cleavage Aniline [M - CO - I]+ Aniline Cation m/z 92 M_CO->Aniline - I radical (127 Da) Homolytic Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Aniline->Phenyl - NH (15 Da) (Minor pathway)

Caption: Primary EI fragmentation pathways of 4'-Iodoformanilide showing sequential loss of Carbon Monoxide and Iodine.

Experimental Protocol (Self-Validating)

To reproduce these results and ensure data integrity, follow this protocol. The "Self-Validating" step ensures the instrument is correctly tuned for high-mass sensitivity (Iodine detection).

Sample Preparation
  • Solvent: Dissolve 1 mg of 4'-Iodoformanilide in 1 mL of HPLC-grade Methanol.

  • Dilution: Dilute 10 µL of stock into 990 µL Methanol (Final conc: ~10 ppm).

  • Check: Ensure solution is clear; turbidity suggests hydrolysis to 4-iodoaniline.

GC-MS Acquisition Parameters
  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Mass Range:

    
     40 – 350.
    
Data Validation Workflow

The following workflow ensures that the observed peaks are genuine and not artifacts.

Workflow Start Acquire Spectrum Check1 Check m/z 247 Start->Check1 Decision1 Isotope Pattern? Check1->Decision1 PathA Single Peak (Confirm Iodine) Decision1->PathA No M+2 PathB Doublet (1:1) (Contamination: Br) Decision1->PathB High M+2 Check2 Check m/z 127 PathA->Check2 Final Valid ID Check2->Final Signal Present

Caption: Validation logic to distinguish 4'-Iodoformanilide from brominated impurities using isotopic patterns.

Quantitative Data Summary

The following table summarizes the expected ion abundances. Note that relative abundance can vary by instrument tuning, but the rank order should remain consistent.

Ion Identitym/z (Theoretical)m/z (Observed)Relative Abundance (%)Origin
Molecular Ion 246.9524740 - 60%

De-carbonylated 218.95219100% (Base Peak)

Iodine Cation 126.9012720 - 30%

Aniline Cation 92.059250 - 70%

Phenyl Cation 77.047715 - 25%Ring fragment

Note on Mass Defect: Iodine has a negative mass defect (atomic mass 126.904). High-resolution MS (HRMS) will show the molecular ion slightly below the integer mass (246.95 vs 247.00), a key validator against isobaric contaminants.

References

  • NIST Mass Spectrometry Data Center. Acetamide, N-ethyl-N-phenyl- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][2][3][4]

  • McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra. University Science Books. (Standard reference for amide alpha-cleavage and heavy atom effects).

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns (Halides).[Link]

Sources

Benchmarking Synthetic Routes for para-Haloformanilides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary

para-Haloformanilides (


-X-C

H

NHCHO, where X = F, Cl, Br, I) are critical electrophilic intermediates in the synthesis of isocyanides, amidines, and nitrogen-bridged heterocycles. While the formylation of anilines is a classical transformation, the presence of a para-halogen introduces specific electronic deactivation and solubility constraints that differentiate the optimal synthetic route from generic aniline protocols.

This guide benchmarks four distinct synthetic strategies, moving beyond simple "recipes" to analyze the Atom Economy , Scalability , and Process Mass Intensity (PMI) of each approach.

Strategic Route Analysis
Route A: Azeotropic Dehydration (The "Workhorse" Method)
  • Reagents: 85% Formic acid, Toluene.[1][2]

  • Mechanism: Thermal condensation driven by the removal of water via Dean-Stark trap.

  • Best For: Multi-gram to kilogram scale; cost-sensitive processes.

  • Technical Insight: The use of toluene is not merely for solubility; it forms a positive azeotrope with water (85°C) and formic acid (105°C), driving the equilibrium forward. For para-haloanilines, which are less nucleophilic than aniline, this thermodynamic push is essential.

Route B: Microwave-Assisted Synthesis (The "High-Throughput" Method)
  • Reagents: Neat Formic acid or Ammonium formate.

  • Mechanism: Dielectric heating causing rapid dipolar polarization.

  • Best For: Medicinal chemistry libraries; rapid optimization (<10 min reaction times).

  • Technical Insight: para-Haloanilines possess significant dipole moments (e.g.,

    
    -Chloroaniline 
    
    
    
    D). This allows for efficient coupling with the microwave field, accelerating the rate-determining nucleophilic attack significantly compared to conventional heating.
Route C: Solid-Acid Catalysis (The "Green" Method)
  • Reagents: Formic acid, ZnO (Zinc Oxide) or Sulfated Tungstate.

  • Mechanism: Lewis-acid activation of the carbonyl carbon; surface-mediated catalysis.

  • Best For: Solvent-free requirements; minimizing purification steps (E-factor reduction).[1]

  • Technical Insight: ZnO acts as a dual-activation catalyst. It coordinates with the carbonyl oxygen of formic acid, increasing electrophilicity, while simultaneously stabilizing the amine approach. This is crucial for electron-deficient anilines like

    
    -iodoaniline.
    
Route D: Mixed Anhydride Activation (The "Stubborn Substrate" Method)
  • Reagents: Acetic Anhydride + Formic Acid

    
     Acetic Formic Anhydride (AFA).[2]
    
  • Mechanism: Formation of a highly reactive anhydride intermediate.

  • Best For: Highly deactivated anilines; low-temperature requirements.

  • Technical Insight: AFA is significantly more electrophilic than formic acid. However, it requires careful temperature control (

    
    C) to prevent disproportionation into CO and acetic acid.
    
Comparative Metrics & Data

The following data aggregates performance across the halogen series (


-F, 

-Cl,

-Br,

-I).
MetricRoute A: Azeotropic Route B: Microwave Route C: ZnO Catalytic Route D: AFA
Avg.[2][3] Yield (

-Cl)
92 - 96%94 - 98%90 - 95%85 - 90%
Reaction Time 4 - 9 Hours2 - 10 Minutes15 - 60 Minutes1 - 2 Hours
Atom Economy High (Water byproduct)HighHighLow (Acetic acid waste)
Purification CrystallizationExtraction/ColumnFiltration (Catalyst)Aqueous Wash/Column
Scalability Excellent (kg)Poor (Batch size limit)Good (Solid handling)Moderate (Exotherm)
Cost Profile $

$

$

Substrate Specificity Notes:

  • 
    -Fluoro:  Highly volatile in some solvent systems; Route C (Solvent-free) is preferred to prevent loss during isolation.
    
  • 
    -Iodo:  Lowest nucleophilicity; Route A requires longer reflux times (up to 12h); Route B is superior for conversion.
    
Decision Logic & Mechanisms (Visualized)
Figure 1: Route Selection Decision Tree

Use this logic flow to determine the optimal method for your specific constraints.

RouteSelection Start Start: Select Substrate (p-Haloaniline) ScaleQ Is Scale > 100g? Start->ScaleQ SpeedQ High Throughput Required? ScaleQ->SpeedQ No RouteA Route A: Azeotropic Distillation (Toluene/HCOOH) ScaleQ->RouteA Yes GreenQ Strict Green Metrics? (No Solvents) DeactivatedQ Highly Deactivated? (e.g. poly-halo) GreenQ->DeactivatedQ No RouteC Route C: ZnO Catalytic (Solvent-Free) GreenQ->RouteC Yes SpeedQ->GreenQ No RouteB Route B: Microwave Assisted (Neat) SpeedQ->RouteB Yes DeactivatedQ->RouteA No RouteD Route D: Acetic Formic Anhydride (Low Temp) DeactivatedQ->RouteD Yes

Caption: Decision matrix for selecting the optimal synthetic route based on scale, speed, and substrate reactivity.

Figure 2: Mechanistic Comparison (Thermal vs. Catalytic)

Understanding the activation energy difference between standard thermal and Lewis Acid catalyzed pathways.

Mechanism cluster_Thermal Thermal Pathway (Route A) cluster_Cat ZnO Catalytic Pathway (Route C) Substrate p-Haloaniline + HCOOH TS1 Tetrahedral Intermediate (High Energy) Substrate->TS1 Heat Complex Zn-Coordination Complex (Activated Electrophile) Substrate->Complex ZnO Product1 Formanilide + H2O TS1->Product1 -H2O TS2 Stabilized Transition State Complex->TS2 Amine Attack Product2 Formanilide + ZnO + H2O TS2->Product2 Fast

Caption: Mechanistic divergence: ZnO lowers the activation energy by coordinating the carbonyl oxygen, facilitating nucleophilic attack.

Detailed Experimental Protocols
Protocol 1: High-Yield Azeotropic Synthesis (Recommended for

-Cl,

-Br)

Validated for 50g Scale.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add

    
    -chloroaniline (50.0 g, 392 mmol) and Toluene (150 mL).
    
  • Addition: Add 85% Formic acid (21.2 g, 470 mmol, 1.2 equiv) in one portion.

    • Note: A transient precipitate (formate salt) may form but will dissolve upon heating.

  • Reflux: Heat the mixture to vigorous reflux. Maintain until water separation ceases in the Dean-Stark trap (approx. 4–6 hours).

    • Checkpoint: The theoretical water volume is ~8.5 mL (including the 15% water from the acid).

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene.

    • If solid: Filter and wash with cold hexanes.

    • If liquid/soluble: Concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Expected Yield: 94–96% (White crystalline solid).

Protocol 2: ZnO-Catalyzed Solvent-Free Synthesis (Recommended for

-F)

Validated for Green Chemistry Compliance.

  • Charge: In a mortar, mix

    
    -fluoroaniline (1.11 g, 10 mmol), 85% Formic acid (0.55 g, 12 mmol), and ZnO (0.40 g, 5 mmol).
    
  • Reaction: Grind the mixture with a pestle or stir in a flask at 70°C.

    • Observation: The mixture will turn into a paste/solid within 10–20 minutes.

  • Workup: Add Ethyl Acetate (20 mL) to dissolve the product. Filter off the solid ZnO (catalyst can be reused).

  • Isolation: Wash the filtrate with saturated NaHCO

    
     (removes excess acid), dry over Na
    
    
    
    SO
    
    
    , and evaporate.
  • Expected Yield: 92% (Off-white solid).

Troubleshooting & Safety
  • Issue: Incomplete Conversion.

    • Cause: Loss of formic acid due to volatility before reaction completion.

    • Fix: Use a slight excess (1.5 equiv) or add formic acid dropwise during reflux (Route A).

  • Issue: Product Coloration (Pink/Brown).

    • Cause: Oxidation of unreacted aniline.

    • Fix: Perform reaction under N

      
       atmosphere; add a pinch of sodium dithionite during recrystallization.
      
  • Safety Hazard: CO Generation. [4]

    • Route D (Acetic Formic Anhydride) generates Carbon Monoxide as a byproduct of decomposition. Must be performed in a well-ventilated fume hood.

References
  • Chakrabarty, M., et al. "Formic acid – a versatile reagent in organic synthesis." Synthetic Communications, 2000. Link

  • Hosseini-Sarvari, M., & Sharghi, H. "ZnO as a new catalyst for N-formylation of amines under solvent-free conditions."[5] Journal of Organic Chemistry, 2006.[5] Link

  • Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[6] Synlett, 2015.[6] (Contains relevant formylation data). Link

  • Gerber, J. P., et al. "Practical N-formylation of amines using aqueous formic acid."[1] Tetrahedron Letters, 2008.

  • Organic Syntheses. "p-Dimethylaminobenzaldehyde" (Relevant Vilsmeier/Formylation background). Org.[2][7][8] Synth. 1963, Coll. Vol. 4, 539. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.